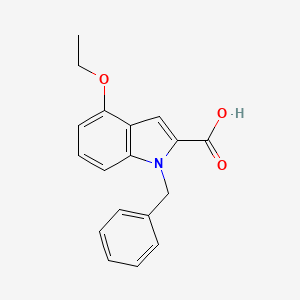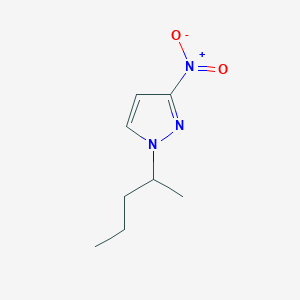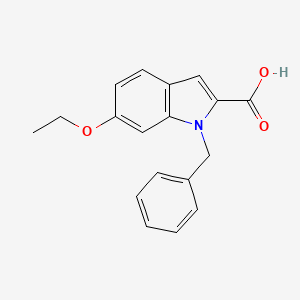![molecular formula C12H19BrClNO2 B6361979 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240567-59-2](/img/structure/B6361979.png)
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride” is a chemical substance with the molecular formula C12H19BrClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 348.63 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique
Synthesis of Antidepressants : A study by Xiao Xin (2007) demonstrates the synthesis of 2-Aryl-3-methyl-5-phenylmorpholine compounds, which includes the use of 2-bromo-4-methoxypropiophenone, a close relative of the compound . These compounds showed potential antidepressant activities in mice (Xiao Xin, 2007).
Antimicrobial Activity : L. Xue et al. (2012) researched Schiff base cobalt complexes, which utilized derivatives like 4-bromo-2-[(3-diethylaminopropylimino) methyl]phenol, closely related to the compound , for antimicrobial activities against common pathogens (L. Xue et al., 2012).
Photodynamic Therapy for Cancer : A 2020 study by M. Pişkin et al. focused on the synthesis of zinc phthalocyanine derivatives, involving compounds like 5-bromo-2-(3,4-dicyanophenoxy)-3-methoxy benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, which is structurally similar to the compound . These derivatives have potential applications in photodynamic therapy for treating cancer (M. Pişkin et al., 2020).
Antibacterial Agents : Research by W. Zhou et al. (2015) on (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives, structurally similar to the compound , indicated their efficacy as antibacterial agents against various bacterial strains (W. Zhou et al., 2015).
Antimalarial Effects : A study conducted by Guo Bao-zhong (1984) on analogues of 4-methyl-5-substituted phenoxy primaquine, which includes structural elements similar to the compound , demonstrated strong antimalarial effects, offering a potential for developing new antimalarial drugs (Guo Bao-zhong, 1984).
Synthesis of Morpholine Derivatives : Research by Zhou Peng (2004) involved the synthesis of morpholine derivatives, including the use of compounds like 6-methoxy-2-(2-bromopropionyl)naphthalene, which bears structural similarity to the compound in interest. Such derivatives find applications in various chemical syntheses (Zhou Peng, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary target of MFCD16810514 is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall.
Mode of Action
MFCD16810514 acts as a slow, tight-binding inhibitor of InhA . It interacts with the enzyme, leading to the inhibition of the enzyme’s activity. This interaction disrupts the synthesis of mycolic acids, thereby affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The compound affects the mycolic acid biosynthesis pathway . By inhibiting InhA, it disrupts the formation of mycolic acids, which are long-chain fatty acids that contribute to the unique properties of the mycobacterial cell wall .
Result of Action
The inhibition of InhA by MFCD16810514 leads to a disruption in the synthesis of mycolic acids. This disruption affects the integrity of the mycobacterial cell wall, potentially leading to the death of the bacteria .
Propriétés
IUPAC Name |
2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-8(2)6-14-7-9-4-10(13)12(15)11(5-9)16-3;/h4-5,8,14-15H,6-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJJWKUJRVVTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)Br)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)



![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)
![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6361955.png)

![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)



